2-[3-(Trifluoromethyl)cyclohexyl]acetic acid
CAS No.: 120976-33-2
Cat. No.: VC20870712
Molecular Formula: C9H13F3O2
Molecular Weight: 210.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 120976-33-2 |
|---|---|
| Molecular Formula | C9H13F3O2 |
| Molecular Weight | 210.19 g/mol |
| IUPAC Name | 2-[3-(trifluoromethyl)cyclohexyl]acetic acid |
| Standard InChI | InChI=1S/C9H13F3O2/c10-9(11,12)7-3-1-2-6(4-7)5-8(13)14/h6-7H,1-5H2,(H,13,14) |
| Standard InChI Key | BUJBAYNWPMAINK-UHFFFAOYSA-N |
| SMILES | C1CC(CC(C1)C(F)(F)F)CC(=O)O |
| Canonical SMILES | C1CC(CC(C1)C(F)(F)F)CC(=O)O |
Introduction
Physical and Chemical Properties
2-[3-(Trifluoromethyl)cyclohexyl]acetic acid is identified by the CAS number 120976-33-2 and possesses distinct physical and chemical properties that characterize its behavior in various environments. Table 1 summarizes these key properties.
Table 1: Physical and Chemical Properties of 2-[3-(Trifluoromethyl)cyclohexyl]acetic acid
| Property | Value |
|---|---|
| CAS Number | 120976-33-2 |
| Molecular Formula | C₉H₁₃F₃O₂ |
| Molecular Weight | 210.19400 g/mol |
| Exact Mass | 210.08700 |
| Boiling Point | 122°C at 0.8mm Hg |
| PSA | 37.30000 |
| Physical State | Not specified in literature |
| Solubility | Data not available in current literature |
The compound's molecular structure includes a cyclohexyl ring with a trifluoromethyl (CF₃) group at the 3-position and an acetic acid moiety attached to the ring . The presence of the trifluoromethyl group significantly influences its physical properties, particularly by affecting the compound's lipophilicity and metabolic stability . These characteristics make it potentially valuable in drug development contexts where such properties are often desirable.
Chemical Structure and Identification
IUPAC Nomenclature and Structure
The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is 2-[3-(trifluoromethyl)cyclohexyl]acetic acid. Alternative names include:
-
3-(Trifluoromethyl)cyclohexaneacetic acid
-
Cyclohexaneacetic acid, 3-(trifluoromethyl)-
The compound's structure features a cyclohexyl ring with a trifluoromethyl (CF₃) substituent at the 3-position. An acetic acid group (CH₂COOH) is attached to the cyclohexyl ring, forming the complete molecule.
Structure Identification Data
Table 2 provides the structure identification data for the compound:
| Identifier | Value |
|---|---|
| Standard InChI | InChI=1S/C9H13F3O2/c10-9(11,12)7-3-1-2-6(4-7)5-8(13)14/h6-7H,1-5H2,(H,13,14) |
| Standard InChIKey | BUJBAYNWPMAINK-UHFFFAOYSA-N |
| SMILES | C1CC(CC(C1)C(F)(F)F)CC(=O)O |
| Canonical SMILES | C1CC(CC(C1)C(F)(F)F)CC(=O)O |
| PubChem Compound ID | 14424170 |
The compound exists as a mixture of isomers due to the presence of stereogenic centers in the cyclohexyl ring . This stereochemical complexity adds an important dimension to its potential applications and reactivity patterns.
Reactivity and Chemical Behavior
The chemical behavior of 2-[3-(trifluoromethyl)cyclohexyl]acetic acid is significantly influenced by both the carboxylic acid functionality and the trifluoromethyl group. The compound can participate in various chemical reactions typical of carboxylic acids while also displaying reactivity patterns influenced by the electron-withdrawing trifluoromethyl group.
Common Reactions
Based on its chemical structure, 2-[3-(trifluoromethyl)cyclohexyl]acetic acid can participate in several typical reactions:
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Esterification: The carboxylic acid group can react with alcohols to form esters, a reaction that may be catalyzed by acids or proceed via activation of the carboxylic acid.
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Amidation: The compound can react with amines to form amides, which is particularly relevant for potential applications in peptide synthesis and pharmaceutical development.
-
Decarboxylation: Under appropriate conditions, the compound may undergo decarboxylation reactions, though the presence of the trifluoromethyl group may influence the required conditions and reaction kinetics.
The presence of the trifluoromethyl group, known for its strong electron-withdrawing properties, likely affects the acidity of the carboxylic acid group, potentially making it more acidic compared to similar compounds without this substituent. This increased acidity could enhance its reactivity in certain contexts, particularly in reactions where proton transfer is a key step.
Applications and Research
Pharmaceutical Applications
Compounds containing trifluoromethyl groups are frequently used in pharmaceutical development due to several advantageous properties:
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Metabolic Stability: The trifluoromethyl group is generally considered metabolically stable, making it valuable for enhancing the in vivo half-life of drug candidates .
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Lipophilicity Modulation: The CF₃ group can increase lipophilicity, potentially enhancing membrane permeability of drug molecules .
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Binding Affinity Enhancement: The unique electronic properties of the trifluoromethyl group can improve binding interactions with target proteins .
Chemical Research
The compound may serve as a valuable building block in organic synthesis, particularly for the preparation of more complex molecules containing the trifluoromethyl-cyclohexyl moiety. Its carboxylic acid functionality provides a convenient handle for further derivatization through various transformations.
Related Compounds
Several compounds structurally related to 2-[3-(trifluoromethyl)cyclohexyl]acetic acid have been reported in the literature, expanding the family of trifluoromethylated cyclohexyl derivatives.
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